molecular formula C17H16N2O2 B5528927 3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide

3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide

Cat. No. B5528927
M. Wt: 280.32 g/mol
InChI Key: NGGXEPIWSVENNO-UHFFFAOYSA-N
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Description

3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide is a compound that belongs to the benzamide class, incorporating both a pyrrolidinone moiety and a phenyl group. This structural composition allows for a variety of chemical reactions and unique properties, making it a compound of interest in organic chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-component reactions, offering straightforward protocols and environmental friendliness. For instance, novel benzamide derivatives can be synthesized using ionic liquids as catalytically active mediums, allowing for good yields under mild conditions without the need for additional catalysts or solvents (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques like X-ray crystallography, which reveals details such as bond lengths, angles, and the planarity of conjugated systems. For example, the structure of related compounds has been determined to feature alternating partially single and double bonds within heterocycles, highlighting the importance of intramolecular and intermolecular contacts involving hydrogen, oxygen, and nitrogen atoms (Rybakov et al., 2001).

Chemical Reactions and Properties

Benzamide compounds can undergo a variety of chemical reactions, including photoreactions leading to cyclized products or photoreduced products depending on the substituents and conditions (Park et al., 2001). The reactivity can be influenced by factors such as the presence of oxygen, sensitizers, and the formation of radical intermediates.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystallinity, and thermal stability, can be significantly influenced by the specific substituents and molecular structure. For example, polymers derived from benzamide compounds have demonstrated good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, indicating their potential for various applications (Huang et al., 2017).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including the ability to act as nucleophiles in reactions with conjugated systems, leading to the formation of diverse functionalized compounds. The nature of the solvent can influence the nucleophilic behavior of these compounds, resulting in different reaction pathways and products (Attanasi et al., 2010).

Mechanism of Action

The mechanism of action of “3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide” would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards of “3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

Future Directions

The future directions for research on “3-(2-oxo-1-pyrrolidinyl)-N-phenylbenzamide” would depend on its potential applications. If it has promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-10-5-11-19(16)15-9-4-6-13(12-15)17(21)18-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXEPIWSVENNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-pyrrolidin-1-yl)-N-phenyl-benzamide

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